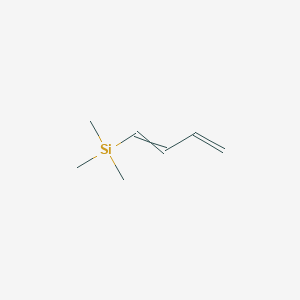

(E)-1-Trimethylsilyl-1,3-butadiene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71504-26-2 |

|---|---|

Molecular Formula |

C7H14Si |

Molecular Weight |

126.27 g/mol |

IUPAC Name |

buta-1,3-dienyl(trimethyl)silane |

InChI |

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |

InChI Key |

YFSJFUCGCAQAJA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1 Trimethylsilyl 1,3 Butadiene

Stereoselective Synthesis of the (E)-Isomer: Challenges and Methodological Advances

The primary challenge in synthesizing (E)-1-trimethylsilyl-1,3-butadiene lies in controlling the stereochemistry of the double bond adjacent to the silicon atom. Various strategies have been developed to address this, ranging from the careful design of starting materials to the use of sophisticated catalytic systems.

Rational Design of Alkyne-Based Precursors for Stereocontrolled Formation

A key strategy for the stereocontrolled formation of this compound involves the use of alkyne-based precursors. The rigid, linear geometry of the alkyne moiety provides a robust framework for introducing the trimethylsilyl (B98337) group and subsequently forming the (E)-double bond with high fidelity.

One notable approach utilizes 1,4-bis(trimethylsilyl)buta-1,3-diyne as a starting material. nih.gov This symmetrical diyne can be selectively hydrosilylated in the presence of a platinum catalyst, such as tetrakis(triphenylphosphine)platinum(0) (B82886) or tris(divinyltetramethyldisiloxane)diplatinum(0), to yield (E)-1,2,4-trisilylbut-1-en-3-ynes with high selectivity. nih.gov Subsequent manipulation of the resulting enyne can lead to the desired this compound.

The reaction conditions for the hydrosilylation are critical for achieving the desired stereoselectivity. Optimized conditions often involve heating the reactants in a solvent like toluene (B28343). nih.gov The choice of the hydrosilane reagent also plays a significant role in the outcome of the reaction. nih.gov

Transition Metal-Catalyzed Coupling Reactions for (E)-Stereocontrol

Transition metal catalysis offers powerful tools for the stereoselective synthesis of silylated dienes. Palladium and ruthenium complexes have proven particularly effective in controlling the geometry of the newly formed double bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the preparation of this compound. The Heck reaction, for instance, provides a pathway for the vinylation of aryl or vinyl halides. acs.org While traditionally facing challenges with stereoselectivity, advancements in ligand and catalyst design have improved the outcomes. organic-chemistry.org

One effective method involves the palladium-catalyzed reaction of trimethylvinylsilane with vinyl iodides or vinyl triflates. acs.org This approach allows for the direct and stereoselective formation of the silylated diene system. Additionally, the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with various nucleophiles, including alcohols and malonates, has been explored, offering another route to functionalized dienes. rsc.orgthieme-connect.de The choice of phosphine (B1218219) ligands is crucial in these reactions to achieve high yields and selectivity. rsc.org

| Catalyst System | Reactants | Product | Stereoselectivity | Reference |

| Pd(dba)2 / PPh3 | 1,1-dimethylallene and aryl/vinyl halides | CH2=C(CH3)CR=CH2 | Good to excellent yields | nih.gov |

| Pd(OAc)2 / PPh3 | 1,1-dimethylallene and p-bromoacetophenone | Diene product | Effective catalyst | nih.gov |

| PdCl2(PPh3)2 | 1,1-dimethylallene and p-bromoacetophenone | Diene product | Effective catalyst | nih.gov |

Ruthenium catalysts have emerged as a powerful alternative for the synthesis of (E,E)-dienylsilanes. A notable development is the ruthenium-catalyzed silylative coupling of terminal (E)-1,3-dienes with vinylsilanes. organic-chemistry.orgnih.gov This reaction, catalyzed by [RuHCl(CO)(PCy3)2], proceeds with high stereoselectivity, producing (E,E)-dienylsilanes and eliminating ethylene (B1197577) as the only byproduct. organic-chemistry.orgnih.gov This method is particularly effective for aryl-substituted dienes. organic-chemistry.orgnih.gov

Another innovative ruthenium-catalyzed approach is the oxidative cross-coupling of activated olefins with vinyl boronates. organic-chemistry.org This method utilizes the cost-effective [RuCl2(p-cymene)]2 catalyst and provides exclusive (E,E)-stereoselectivity under mild, base-free, and ligand-free conditions. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features | Reference |

| [RuHCl(CO)(PCy3)2] | Terminal (E)-1,3-dienes and vinylsilanes | (E,E)-dienylsilanes | High stereoselectivity, ethylene byproduct | organic-chemistry.orgnih.gov |

| [RuCl2(p-cymene)]2 | Activated olefins and vinyl boronates | (E,E)-1,3-dienes | Exclusive stereoselectivity, mild conditions | organic-chemistry.org |

Stereospecific Olefination and Elimination Pathways

Stereospecific olefination reactions, such as the Peterson olefination, provide a reliable route to vinylsilanes. The reaction of an α-silyl carbanion with an aldehyde or ketone initially forms a β-hydroxysilane, which can then undergo elimination to form the alkene. The stereochemical outcome of the elimination (syn or anti) can be controlled by the reaction conditions, allowing for the selective formation of either the (E) or (Z) isomer.

Elimination reactions from appropriately substituted precursors are also a viable strategy. For instance, the dehydroacetylation of 2,3-diacetoxy-1,4-dinitrobutane using potassium bicarbonate in chloroform (B151607) leads to the formation of (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.commdpi.com While this example does not directly produce the target silylated compound, the principle of stereospecific elimination is applicable to the synthesis of silylated dienes.

Fragmentation Reactions of β-Hydroxysilanes

The fragmentation of β-hydroxysilanes, a key step in the Peterson olefination, is a powerful method for generating alkenes with high stereocontrol. This reaction involves the elimination of a silyloxy group and a proton from adjacent carbon atoms. The stereochemistry of the starting β-hydroxysilane dictates the stereochemistry of the resulting alkene.

For example, the reaction of 1,3-bis(trimethylsilyl)propene (B14146393) with carbonyl compounds in the presence of fluoride (B91410) ions selectively produces (E)-1-trimethylsilylbut-1-en-4-ols. researchgate.net The corresponding lithium salt, 1,3-bis(trimethylsilyl)propenyllithium, reacts with carbonyl compounds to form 1-trimethylsilylated dienes. researchgate.net These reactions highlight the utility of β-hydroxysilane fragmentation pathways in accessing stereodefined silylated dienes.

Development of Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organosilicon compounds. While specific green chemistry studies on this compound are not abundant, the application of broader green principles to the synthesis of silylated dienes is evident in the shift towards catalytic and more atom-economical methods.

A key aspect of green synthetic design is the use of catalytic rather than stoichiometric reagents to minimize waste. The synthesis of silyl-substituted 1,3-butadienes often employs transition metal catalysts, such as platinum and nickel, which can be used in small quantities to achieve high product yields. For instance, platinum-catalyzed hydrosilylation of diyne precursors represents a highly efficient and atom-economical route to silylated enynes, which can be further transformed into the desired dienes. nih.gov The use of catalysts like tetrakis(triphenylphosphine)platinum(0) or tris(divinyl-disiloxane)diplatinum(0) in toluene at elevated temperatures has been shown to produce (E)-1,2,4-trisilylbut-1-en-3-ynes in high yields, demonstrating the power of catalytic approaches. nih.gov

Another green chemistry consideration is the choice of solvents and reagents. The ideal solvent should be non-toxic, readily available, and easily recyclable. Many syntheses of silylated dienes utilize solvents like tetrahydrofuran (B95107) (THF) or toluene. nih.govmdpi.com While these are common in organic synthesis, a future direction for greening these processes would be to explore the use of safer, bio-based solvents.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing the need for intermediate purification steps, thereby saving solvents, energy, and time. The synthesis of 2-aryl-3-silyl-1,3-butadienes has been achieved in a one-pot procedure involving carbometalation and cross-coupling, catalyzed by a nickel complex, showcasing a more streamlined and efficient synthetic strategy. acs.org

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency and yield of synthetic routes to this compound and its analogues are critical for their practical application. A comparative analysis of different methods reveals significant variations in their effectiveness.

Hydrosilylation reactions catalyzed by platinum complexes have demonstrated high efficiency. For example, the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne with various silanes using platinum catalysts has been optimized to achieve isolated yields of the corresponding (E)-1,2,4-trisilylbut-1-en-3-ynes ranging from 76% to 95%. nih.gov These reactions are typically conducted at 100°C in toluene for 18 hours.

Nickel-catalyzed cross-coupling reactions also offer a high-yielding route to silylated butadienes. The reaction of 3-trimethylsilyl-1-benzyloxy-2-propyne with bis(iodozincio)methane and iodobenzene (B50100) in the presence of a Ni(II) catalyst, generated from Ni(cod)₂ and P(2-furyl)₃, can produce the corresponding 2-aryl-3-silyl-1,3-butadiene in a remarkable 99% yield. acs.org This method highlights the effectiveness of nickel catalysis in constructing the butadiene backbone.

In contrast, methods involving Grignard reagents can also be effective, though yields may vary. The synthesis of 2-(trimethylsilyl)-1,3-butadiene, an isomer of the target compound, involves the reaction of 2-(1,3-butadienyl) magnesium chloride with trimethylsilyl chloride in THF. mdpi.com While a specific yield for the (E)-1-trimethylsilyl isomer via this route is not detailed, such Grignard-based approaches are fundamental in organometallic chemistry.

The following table provides a comparative overview of different synthetic methodologies for silylated butadienes, highlighting the catalysts, reaction conditions, and reported yields.

| Synthetic Method | Catalyst/Reagent | Substrate(s) | Product | Yield (%) | Reference |

| Platinum-Catalyzed Hydrosilylation | Pt(PPh₃)₄ or Pt₂(dvs)₃ | 1,4-bis(trimethylsilyl)buta-1,3-diyne, various silanes | (E)-1,2,4-trisilylbut-1-en-3-ynes | 76-95 | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Ni(cod)₂ / P(2-furyl)₃ | 3-trimethylsilyl-1-benzyloxy-2-propyne, bis(iodozincio)methane, iodobenzene | 2-phenyl-3-silyl-1,3-butadiene | 99 | acs.org |

| Grignard Reaction | 2-(1,3-butadienyl) magnesium chloride | Trimethylsilyl chloride | 2-(trimethylsilyl)-1,3-butadiene | Not specified | mdpi.com |

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing the yield and selectivity of the desired (E)-isomer. The high yields achieved with both platinum and nickel catalysts underscore the importance of catalyst selection in the efficient synthesis of silylated dienes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 1 Trimethylsilyl 1,3 Butadiene

Theoretical Underpinnings of Reactivity: Frontier Molecular Orbital Theory and Regioselectivity

The reactivity and regioselectivity of Diels-Alder reactions are effectively explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that the primary interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.comchadsprep.com In a typical, or "normal electron-demand," Diels-Alder reaction, the diene is the electron-rich component, and its reactivity is dictated by the energy of its HOMO. ucalgary.camasterorganicchemistry.com Conversely, the dienophile is electron-poor, and its reactivity is governed by the energy of its LUMO. ucalgary.camasterorganicchemistry.com The smaller the energy gap between the diene's HOMO and the dienophile's LUMO, the faster the reaction. wikipedia.org

For 1,3-butadiene (B125203), the HOMO is the ψ2 molecular orbital. chadsprep.comlibretexts.org The introduction of an electron-donating trimethylsilyl (B98337) group at the C1 position of the diene raises the energy of the HOMO, making (E)-1-trimethylsilyl-1,3-butadiene more reactive than unsubstituted 1,3-butadiene in normal electron-demand Diels-Alder reactions. This enhanced reactivity is due to a smaller HOMO-LUMO energy gap with electron-deficient dienophiles.

FMO theory also predicts the regioselectivity of the cycloaddition. The interaction between the orbitals is strongest at the atoms with the largest orbital coefficients. For a 1-substituted diene like this compound, the HOMO has the largest coefficient on C4. This directs the regioselectivity of the reaction with unsymmetrical dienophiles, leading to the preferential formation of one regioisomer over the other.

Detailed Mechanistic Pathways of Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning it occurs in a single step through a cyclic transition state. ucalgary.calibretexts.org This concerted mechanism is responsible for the high degree of stereospecificity observed in these reactions. ucalgary.camasterorganicchemistry.com

In a normal electron-demand Diels-Alder reaction, this compound acts as the electron-rich diene and reacts with electron-poor dienophiles. masterorganicchemistry.com The trimethylsilyl group enhances the electron-donating nature of the diene, accelerating the reaction with dienophiles bearing electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups. ucalgary.calibretexts.org For instance, its reaction with maleic anhydride, a potent dienophile, would proceed readily.

The general mechanism involves the [4+2] cycloaddition where the four π-electrons of the diene and the two π-electrons of the dienophile form a new six-membered ring. orgoreview.com Three π-bonds are broken, and two new σ-bonds and one new π-bond are formed. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Dienophiles for Normal Electron-Demand Diels-Alder Reactions

| Dienophile | Electron-Withdrawing Group(s) |

| Maleic anhydride | Two carbonyl groups |

| Propenal | Aldehyde group |

| Ethyl propenoate | Ester group |

| (E)-Dicyanoethene | Two nitrile groups |

This table provides examples of common dienophiles with electron-withdrawing groups that would readily react with this compound in a normal electron-demand Diels-Alder reaction.

While less common for a diene like this compound, the possibility of an inverse electron-demand Diels-Alder (IEDDA) reaction exists. In an IEDDA reaction, the electronic roles are reversed: the diene is electron-poor and the dienophile is electron-rich. nih.govwikipedia.org For this compound to participate in such a reaction, it would need to react with a dienophile containing strong electron-donating groups (EDGs), such as vinyl ethers or enamines. wikipedia.org In this scenario, the reaction would be governed by the interaction between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org However, the presence of the electron-donating trimethylsilyl group makes this type of reaction less favorable compared to normal electron-demand pathways.

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their stereoselectivity. wiley-vch.dersc.org They function by coordinating to the electron-withdrawing group of the dienophile, which lowers the energy of the dienophile's LUMO. nih.gov This reduction in the LUMO energy decreases the HOMO-LUMO energy gap between the diene and the dienophile, thereby increasing the reaction rate. nih.gov

Furthermore, Lewis acid catalysis can influence the stereoselectivity of the reaction, often favoring the formation of the endo product. rsc.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the orbitals of the Lewis acid-activated dienophile in the transition state. The bulkiness of the Lewis acid can also play a crucial role in determining the endo/exo selectivity. rsc.org For example, bulkier Lewis acids might sterically hinder the endo approach, leading to a preference for the exo product. rsc.org

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. orgoreview.commasterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the cycloadduct, and those that are trans will remain trans. masterorganicchemistry.com

When both the diene and dienophile are substituted, diastereomeric products, termed endo and exo, can be formed. masterorganicchemistry.com The endo product is generally favored in normal electron-demand Diels-Alder reactions due to stabilizing secondary orbital interactions in the transition state, a principle known as the Alder-endo rule. wikipedia.org

Achieving enantioselectivity in Diels-Alder reactions requires the use of a chiral auxiliary, a chiral catalyst, or a chiral reactant. wiley-vch.de Chiral Lewis acids are commonly employed as catalysts to induce enantioselectivity. wiley-vch.de These catalysts create a chiral environment around the dienophile, favoring the approach of the diene from one face over the other, leading to the formation of one enantiomer in excess.

A critical requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. ucalgary.camasterorganicchemistry.com In this conformation, the two double bonds are on the same side of the single bond connecting them. The s-trans conformation, where the double bonds are on opposite sides, is sterically unable to react as the ends of the diene are too far apart to form the cyclic transition state. masterorganicchemistry.com For acyclic dienes like this compound, there is an equilibrium between the more stable s-trans and the less stable s-cis conformers. ucalgary.ca Although the s-cis conformation is higher in energy, the energy barrier for rotation around the C2-C3 single bond is low enough for the diene to readily adopt the reactive conformation. ucalgary.ca Cyclic dienes that are locked in an s-cis conformation, such as cyclopentadiene (B3395910), are particularly reactive in Diels-Alder reactions. libretexts.org

Advanced Studies on Other Cycloaddition Reactions

Beyond the well-known Diels-Alder [4+2] cycloaddition, the substituted diene system of this compound can participate in other, more complex cycloaddition reactions to form a variety of cyclic structures.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction that forms a five-membered ring from a 1,3-dipole and a "dipolarophile". wikipedia.org In this context, one of the double bonds of this compound acts as the dipolarophile (the 2π-electron component), reacting with a 4π-electron 1,3-dipole such as a nitrile oxide, azide, or azomethine ylide. wikipedia.orguchicago.edu

The reaction is generally understood to proceed via a concerted, pericyclic mechanism through a six-electron transition state. wikipedia.org The regioselectivity—the orientation of the dipole relative to the dipolarophile—is a critical aspect of this reaction and is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.org

For this compound, two potential sites of reaction exist: the C1=C2 double bond bearing the silyl (B83357) group and the C3=C4 terminal double bond. The electronic nature of the silyl group (electron-donating via σ-π hyperconjugation) and its steric bulk significantly influence which double bond reacts and the resulting regiochemistry of the cycloadduct.

Computational and experimental studies on related silylated systems provide insight. For instance, in the reaction of silylated alkynes with cycloimmonium salts (a source of azomethine ylides), the silyl group directs the regioselectivity of the addition. rsc.org Similarly, for this compound, the reaction with a generic 1,3-dipole like benzonitrile (B105546) N-oxide would likely favor addition across the C3=C4 double bond to minimize steric hindrance from the bulky TMS group. The precise regiochemical outcome (e.g., formation of a 4-vinyl-5-trimethylsilyl-isoxazoline versus a 5-vinyl-4-trimethylsilyl-isoxazoline) would depend on the specific dipole and reaction conditions, which alter the relative energies of the HOMO and LUMO orbitals of the reactants.

Table 1: Potential Regioisomeric Products in [3+2] Cycloaddition

| Reacting Double Bond | 1,3-Dipole (Example) | Potential Product(s) | Controlling Factors |

| C3=C4 (Terminal) | Benzonitrile N-Oxide | 3-Phenyl-5-(2-trimethylsilylvinyl)isoxazoline | Steric hindrance, FMO control |

| C1=C2 (Silylated) | Benzonitrile N-Oxide | 3-Phenyl-4-trimethylsilyl-5-vinylisoxazoline | Less sterically favored, FMO control |

The [2+2+1] cycloaddition is a metal-mediated reaction that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. The most prominent example of this transformation is the Pauson-Khand reaction (PKR). wikipedia.orgnih.gov In a typical PKR, one of the double bonds of this compound would serve as the alkene component (the '2' component), reacting with an alkyne (the other '2' component) and carbon monoxide (the '1' component), usually in the presence of a dicobalt octacarbonyl catalyst. wikipedia.orglibretexts.org

The generally accepted mechanism proceeds through several key steps: wikipedia.org

Formation of a stable cobalt-alkyne complex.

Coordination of the alkene (one of the diene's double bonds) to the cobalt center.

Migratory insertion of the alkene into a cobalt-carbon bond of the alkyne complex, forming a metallacyclopentane intermediate.

Insertion of a carbon monoxide ligand.

Reductive elimination to release the final α,β-cyclopentenone product.

For an unsymmetrical diene like this compound, the reaction's regioselectivity is crucial. The reaction could occur at either the C1=C2 or C3=C4 double bond. Due to the significant steric hindrance posed by the trimethylsilyl group, it is anticipated that the reaction would preferentially occur at the less hindered C3=C4 double bond. Studies on intramolecular Pauson-Khand reactions have shown that the reaction is sensitive to steric bulk. nih.gov The use of silyl-substituted alkynes is common in the PKR, highlighting the compatibility of the silyl group with the reaction conditions. libretexts.orgresearchgate.net

Figure 1: Proposed Pauson-Khand Reaction Pathway

Electrophilic and Nucleophilic Addition Reactions: Mechanistic Considerations

The conjugated π-system of this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of addition products. The position of the TMS group is a key determinant of the reaction's regiochemical outcome.

Hydroboration: The hydroboration of conjugated dienes can lead to 1,2- or 1,4-addition products. The reaction typically involves the addition of a borane (B79455) reagent (e.g., BH₃, 9-BBN) across a double bond. In the case of this compound, the reaction is highly influenced by the silyl group. Based on studies of allylsilanes, the boron atom preferentially adds to the carbon atom that is gamma (γ) to the silicon atom, with the hydrogen adding to the beta (β) position. rsc.org This directing effect is due to the ability of the silicon atom to stabilize a developing positive charge at the β-position (the β-silicon effect).

Therefore, the hydroboration of this compound is expected to proceed primarily via 1,4-addition. The borane would add to the C4 position, leading to a resonance-stabilized allylic borane intermediate where the double bond shifts to the C2-C3 position. Subsequent oxidation (e.g., with H₂O₂) would yield the corresponding (Z)-allylic alcohol. nih.govorganic-chemistry.org

Halogenation: The halogenation of conjugated dienes with reagents like Br₂ or Cl₂ proceeds through an allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgunizin.org The reaction begins with the electrophilic attack of the halogen on one of the double bonds. For this compound, attack at the C4 position is favored, as this generates a resonance-stabilized secondary allylic carbocation with positive charge distributed between C2 and C4. libretexts.orgyoutube.com The β-silicon effect further stabilizes the partial positive charge at the C2 position. The halide ion can then attack at either C2 (1,4-addition) or C4 (1,2-addition). unizin.orgyoutube.com The product ratio is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at low temperatures) and the more stable 1,4-adduct being the thermodynamic product (favored at higher temperatures or after longer reaction times). libretexts.org

Table 2: Predicted Products of Electrophilic Addition

| Reagent | Addition Pathway | Predicted Major Product | Mechanistic Intermediate |

| 1. 9-BBN; 2. H₂O₂, NaOH | 1,4-Hydroboration-Oxidation | (Z)-4-(Trimethylsilyl)but-2-en-1-ol | Allylic borane |

| Br₂ (low temp) | 1,2-Addition (Kinetic) | (E)-3,4-Dibromo-1-(trimethylsilyl)but-1-ene | Resonance-stabilized allylic carbocation |

| Br₂ (high temp) | 1,4-Addition (Thermodynamic) | (E)-1,4-Dibromo-1-(trimethylsilyl)but-2-ene | Resonance-stabilized allylic carbocation |

Conjugate addition (or 1,4-addition) to this compound can be achieved with various nucleophiles, typically under conditions that activate the diene system towards attack. For instance, in the presence of a suitable electrophile, the diene becomes susceptible to attack by a soft nucleophile.

The mechanism mirrors that of 1,4-electrophilic addition, where initial electrophilic activation at the C4 position generates the resonance-stabilized allylic cation. A nucleophile can then attack the C2 position to complete the 1,4-addition. The driving force is the formation of a thermodynamically stable internal alkene. Silyl groups have been utilized extensively in conjugate addition reactions, where they can act as control elements or be converted to other functional groups in subsequent steps. nih.govnih.gov

Radical Reactions Involving the Butadiene Moiety

The conjugated diene system can also undergo radical additions. The reaction is initiated by a radical species (X•) which adds to one of the terminal carbons (C4) of the diene. This addition generates a resonance-stabilized allylic radical, with the unpaired electron density shared between C2 and the other terminal carbon (C1 is disfavored due to the silyl group). libretexts.org This allylic radical can then react with another molecule (e.g., H-X) to abstract a hydrogen atom, yielding a mixture of 1,2- and 1,4-addition products.

For example, the gas-phase reaction of 1,3-butadiene with hydroxyl radicals has been shown to yield both 1,2- and 1,4-addition products. juniperpublishers.com For this compound, the initial radical attack would again be expected at the C4 position to form the most stable allylic radical intermediate. The subsequent propagation step would lead to the final neutral products. The presence of the silyl group may influence the stability of the radical intermediate and thus the ratio of the resulting products.

Transition Metal-Mediated and Catalyzed Transformations

This compound is a versatile building block in organic synthesis, largely due to its reactivity in transition metal-mediated and catalyzed transformations. These reactions often proceed with high regio- and stereoselectivity, offering efficient pathways to complex molecular architectures. The presence of the trimethylsilyl group significantly influences the diene's reactivity, enabling a range of transformations that are central to modern synthetic strategies.

Hydrosilylation Reactions

Hydrosilylation of diynes is a well-established method for the synthesis of silyl-substituted butadienes. Platinum catalysts, such as tetrakis(triphenylphosphine)platinum(0) (B82886) (Pt(PPh₃)₄) and Karstedt's catalyst (Pt₂(dvs)₃), are commonly employed to promote the addition of hydrosilanes across carbon-carbon triple bonds. nih.govnih.gov For instance, the platinum-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne can be controlled to selectively yield (E)-1,2,4-trisilylbut-1-en-3-ynes. nih.govdntb.gov.ua Further hydrosilylation of these enynes can lead to the formation of various silyl-substituted 1,3-butadienes. dntb.gov.ua The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial in determining the selectivity and yield of the desired products. nih.gov Optimized conditions often involve heating the reactants in a solvent like toluene (B28343) at temperatures around 100 °C. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Triethylsilane | Pt(PPh₃)₄ | Toluene | 100 | (E)-1,2,4-Trisilylbut-1-en-3-yne derivative | 76-95 | nih.gov |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Triphenylsilane | Pt₂(dvs)₃ | Toluene | 100 | (E)-1,2,4-Trisilylbut-1-en-3-yne derivative | 76-95 | nih.gov |

Cross-Coupling Reactions Involving the Silyl Diene

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. cam.ac.uk this compound and its derivatives serve as valuable partners in a variety of palladium-catalyzed cross-coupling reactions. nih.govcam.ac.uk The silicon moiety in these dienes plays a key role, often facilitating the reaction and influencing its stereochemical outcome.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com This reaction is widely used to synthesize biaryls, conjugated dienes, and polyenes. nih.gov In the context of silyl dienes, the Suzuki-Miyaura coupling of this compound derivatives with aryl or vinyl boronates provides a stereospecific route to multisubstituted 1,3-dienes. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of specific boronic esters, such as pinacol (B44631) esters, can be advantageous for achieving high yields and stereoselectivity. nih.gov

| Silyl Diene Derivative | Boronic Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| (E)-1-Bromo-4-trimethylsilyl-1,3-butadiene | Arylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (1E,3E)-1-Aryl-4-trimethylsilyl-1,3-butadiene | High | nih.gov |

| (E)-1-Iodo-4-trimethylsilyl-1,3-butadiene | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (1E,3E,5E)-1-Trimethylsilyl-1,3,5-hexatriene derivative | High | nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.orgyoutube.com While direct Heck reactions involving this compound are less commonly reported, the principles of the Heck reaction are applied in related transformations. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

The Negishi coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. wikipedia.org Similarly, the Kumada coupling employs a Grignard reagent (organomagnesium halide) as the organometallic partner. Both reactions are effective for creating C-C bonds with various carbon hybridizations (sp³, sp², and sp). wikipedia.org

In the context of silyl dienes, a Negishi-like coupling has been developed for the reaction of alkyl halides with alkenyl halides in the presence of zinc powder and a palladium catalyst, offering a route to stereodefined products. nih.gov The direct Kumada coupling of this compound derivatives can be achieved using Grignard reagents in the presence of a palladium or nickel catalyst. For instance, the palladium-catalyzed cross-coupling of alkyl tosylates and bromides with Grignard reagents is significantly enhanced by the presence of 1,3-butadiene. organic-chemistry.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Additive | Product | Yield (%) | Reference |

| n-Heptyl Tosylate | Phenylmagnesium Bromide | Pd(acac)₂ | 1,3-Butadiene | n-Heptylbenzene | 85 | organic-chemistry.org |

| Alkenyl Halide | Alkyl Halide | PdCl₂(Amphos)₂ | TMEDA, Zn dust | Cross-coupled alkene | High | nih.gov |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org A key feature of this reaction is the activation of the carbon-silicon bond, typically by a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org This reaction offers a milder and less toxic alternative to other cross-coupling methods. nih.gov

This compound and its analogs are excellent substrates for Hiyama coupling. For example, 1-(triethoxysilyl)buta-1,3-dienes react with aryl iodides in the presence of a palladium catalyst and a fluoride activator like tetrabutylammonium (B224687) fluoride (TBAF) to yield unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes with high stereoselectivity. nih.gov The trimethylsilyl group itself can be less reactive in Hiyama couplings, and often more activated silyl groups like triethoxysilyl or benzyldimethylsilyl are used to promote the reaction. organic-chemistry.orgacs.org

| Silyl Diene | Aryl Halide | Catalyst | Activator | Solvent | Product | Yield (%) | Reference |

| 1-(Triethoxysilyl)buta-1,3-diene | 4-Iodoanisole | Pd₂(dba)₃ | TBAF | THF | (1E,3E)-1-(4-Methoxyphenyl)-4-H-1,3-butadiene | Good | nih.gov |

| 1-(Benzyldimethylsilyl)-4-aryl-1,3-butadiene | Aryl Halide | Pd(OAc)₂ | KOTMS | THF | 1,4-Diaryl-1,3-butadiene | Excellent | acs.orgillinois.edu |

Olefin Metathesis and Enyne Metathesis Strategies

The utility of this compound as a substrate in olefin and enyne metathesis reactions presents a versatile platform for the synthesis of complex molecular architectures. These catalytic transformations, which involve the redistribution of carbon-carbon double and triple bonds, allow for the construction of new silylated polyenes and cyclic dienes. While specific research focusing exclusively on the metathesis of this compound is limited, the reactivity can be inferred from studies on closely related silylated dienes and vinylsilanes. The presence of the trimethylsilyl group significantly influences the reactivity of the diene system in these reactions.

Olefin Cross-Metathesis

Olefin cross-metathesis (CM) is a powerful tool for the formation of new carbon-carbon double bonds, involving the reaction of two different olefins. uwindsor.ca In the context of this compound, cross-metathesis would typically occur with another olefinic partner, leading to the formation of novel, functionalized silylated trienes. The reaction is generally catalyzed by ruthenium-based complexes, such as Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.orgwikipedia.org

The regioselectivity of the cross-metathesis reaction with a diene is a critical aspect. In the case of this compound, the two double bonds are electronically and sterically distinct. The terminal double bond is generally more reactive in metathesis reactions compared to the internal, silyl-substituted double bond. This difference in reactivity allows for selective functionalization.

Detailed Research Findings:

While specific data for the cross-metathesis of this compound is not extensively reported, studies on similar vinylsilanes provide valuable insights. For instance, the cross-metathesis of vinyltrimethylsilane (B1294299) with various terminal alkenes, catalyzed by RuCl2(PPh3)3, has been shown to produce 1-(trimethylsilyl)-1-alkenes in good yields. researchgate.net This suggests that the trimethylsilyl group directs the regioselectivity of the reaction.

In a typical cross-metathesis reaction involving this compound and a generic olefin (R-CH=CH2), the expected major product would be a 1,3,5-triene, with the new double bond formed at the terminal position of the butadiene moiety. The stereochemistry of the newly formed double bond is often predominantly E, driven by thermodynamic stability. illinois.edu

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |

| Vinyltrimethylsilane | 1-Hexene | RuCl2(PPh3)3 | Toluene | (E)-1-Trimethylsilyl-1-octene | ~60 | researchgate.net |

| Vinyltrimethylsilane | Styrene | Grubbs I | CH2Cl2 | (E)-1-Phenyl-2-(trimethylsilyl)ethene | High | researchgate.net |

This table presents data for the cross-metathesis of vinyltrimethylsilane as a model for the reactivity of the silylated double bond in this compound.

Enyne Metathesis

Enyne metathesis is a related catalytic reaction that involves the intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular reaction of an alkene and an alkyne. organic-chemistry.org For substrates containing the this compound moiety linked to an alkyne, RCEYM provides a powerful method for the synthesis of cyclic and polycyclic systems containing a silylated diene.

The general mechanism of enyne metathesis catalyzed by ruthenium complexes involves the formation of a ruthenacyclobutene intermediate, which then undergoes a series of rearrangements to afford the final diene product. organic-chemistry.org The driving force for the reaction is the formation of a stable, conjugated diene system. organic-chemistry.org

Detailed Research Findings:

Specific examples of enyne metathesis directly involving this compound are scarce in the literature. However, the principles of RCEYM can be applied to hypothetical substrates incorporating this diene. For a substrate where the (E)-1-trimethylsilyl-1,3-dienyl group is tethered to an alkyne, RCEYM would be expected to proceed to form a cyclic structure. The regioselectivity would depend on which double bond of the diene participates in the cyclization. Due to the generally higher reactivity of terminal olefins, the terminal double bond of the butadiene would likely react preferentially.

The choice of catalyst is crucial for the success of enyne metathesis. Second-generation Grubbs and Hoveyda-Grubbs catalysts are known to be highly effective for these transformations, often providing high yields and good stereoselectivity. tcichemicals.comnih.gov

| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

| N-tert-butanesulfinyl-protected enyne | Grubbs II | CH2Cl2 | Enantiopure cyclic diene | High | escholarship.org |

| Dienyne | Grubbs II | Toluene | Macrocyclic enyne (via ene-ene metathesis) | Low | escholarship.org |

This table illustrates the application of enyne metathesis in related systems to predict the potential outcomes for substrates containing the this compound moiety.

Strategic Applications of E 1 Trimethylsilyl 1,3 Butadiene As a Key Building Block in Complex Molecule Synthesis

Versatility as a Diene Synthon for Carbocyclic and Heterocyclic Ring Formation

(E)-1-Trimethylsilyl-1,3-butadiene is a highly effective diene in Diels-Alder reactions, a cornerstone of six-membered ring synthesis. ucalgary.calibretexts.org The presence of the trimethylsilyl (B98337) group influences the regioselectivity of the cycloaddition, generally favoring the formation of "ortho" adducts when reacting with unsymmetrical dienophiles. rsc.org This directing effect is crucial for the controlled construction of substituted cyclohexene (B86901) rings, which are common motifs in numerous natural products and bioactive molecules. nih.gov

The versatility of this diene extends beyond the formation of simple carbocycles. The resulting silylated cyclohexene adducts can be further functionalized. The trimethylsilyl group can be removed or transformed into other functional groups, providing a handle for subsequent synthetic manipulations. This strategy has been employed in the synthesis of a variety of complex carbocyclic structures. nih.gov

Furthermore, this compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. researchgate.netnih.gov The diene can participate in cycloaddition reactions with heterodienophiles, or the silylated carbocyclic products can undergo subsequent transformations to introduce heteroatoms into the ring system. For instance, the silylated diene can be used to construct precursors for nitrogen- and oxygen-containing heterocycles through carefully designed reaction sequences. beilstein-journals.orgmdpi.comnih.gov The ability to form both carbocyclic and heterocyclic rings highlights the significant synthetic utility of this building block. researchgate.netnih.gov

| Reaction Type | Reactant | Product Type | Key Features |

|---|---|---|---|

| Diels-Alder Cycloaddition | Unsymmetrical Dienophiles | "Ortho" Substituted Cyclohexenes | Regiocontrol by trimethylsilyl group. rsc.org |

| Hetero-Diels-Alder | Heterodienophiles | Substituted Heterocycles | Introduction of N, O, or S atoms into the ring. |

| Annulation Reactions | Various Electrophiles | Fused Ring Systems | Construction of polycyclic frameworks. |

Enantio- and Diastereoselective Construction of Chiral Scaffolds

The construction of chiral molecules with high stereocontrol is a central goal of modern organic synthesis. This compound and its derivatives have proven to be valuable substrates in achieving this goal. The diene can participate in diastereoselective reactions, where the existing stereochemistry of a chiral dienophile or a chiral auxiliary on the diene directs the stereochemical outcome of the cycloaddition.

For example, the Diels-Alder reaction of a chiral derivative of (E)-1-trimethylsilyloxy-1,3-butadiene with cyclic dienophiles has been shown to proceed with high diastereoselectivity. rsc.org The major diastereomer is formed in a significant excess, demonstrating the powerful directing effect of the chiral auxiliary. rsc.org This approach allows for the synthesis of enantiomerically enriched cyclohexene derivatives, which are versatile intermediates for the synthesis of complex chiral molecules.

Furthermore, enantioselective catalysis has been successfully applied to Diels-Alder reactions involving silyl-substituted butadienes. The use of chiral Lewis acid catalysts can promote the formation of one enantiomer of the cycloadduct over the other with high enantiomeric excess. organic-chemistry.org For instance, Cr(III)-salen complexes have been used to catalyze the enantioselective Diels-Alder reaction of 1-amino-substituted-1,3-butadienes with high yields and enantioselectivity. organic-chemistry.org These methods provide access to a wide range of chiral building blocks that would be difficult to obtain otherwise. The ability to control both relative and absolute stereochemistry makes this compound a key component in the synthesis of complex, stereochemically defined targets. nih.govnih.gov

| Reaction Type | Strategy | Outcome | Example Catalyst/Auxiliary |

|---|---|---|---|

| Diastereoselective Diels-Alder | Chiral Auxiliary on Diene | High diastereomeric excess. rsc.org | Sugar-derived auxiliaries. rsc.org |

| Enantioselective Diels-Alder | Chiral Lewis Acid Catalyst | High enantiomeric excess. organic-chemistry.org | Cr(III)-salen complexes. organic-chemistry.org |

Utilization in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation. These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

This compound and related silylated dienes can be designed to participate in such complex transformations. For instance, a multicomponent reaction involving aldehydes, anhydrides, and dienophiles, where a silylated diene could act as the dienophile component, has been reported to produce complex polycyclic structures. acs.org The reactivity of the silyl-substituted diene can be harnessed to trigger a sequence of intramolecular reactions following an initial intermolecular event.

While specific examples detailing the extensive use of this compound itself in complex cascade or multicomponent reactions are not as prevalent in the initial search results, the fundamental reactivity of silylated dienes makes them ideal candidates for the design of such processes. The ability of the silyl (B83357) group to stabilize intermediates or to be activated for subsequent transformations is a key feature that can be exploited in the development of novel cascade and multicomponent reactions for the efficient synthesis of complex molecular architectures. nih.gov

Precursor Design in Total Synthesis of Natural Products and Bioactive Molecules (e.g., Shikimic Acid)

The ultimate demonstration of the utility of a synthetic building block is its successful application in the total synthesis of complex and biologically important molecules. This compound and its derivatives have played a crucial role in the synthesis of several natural products.

A prominent example is the total synthesis of (±)-shikimic acid. acs.org Shikimic acid is a key biosynthetic intermediate in plants and microorganisms and is the primary starting material for the industrial production of the antiviral drug oseltamivir (B103847) (Tamiflu®). mdpi.comillinois.edu In one synthetic approach, a derivative of this compound, namely (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene, was used as the key starting material. acs.org A Diels-Alder reaction of this diene with a suitable dienophile, followed by a series of functional group manipulations of the resulting silylated cyclohexene adduct, led to the successful synthesis of (±)-shikimic acid. acs.orgillinois.edu This synthesis highlights the strategic importance of the silyl group in controlling the initial cycloaddition and providing a handle for subsequent transformations.

The application of silyl-substituted butadienes in natural product synthesis is not limited to shikimic acid. sci-hub.se The versatility of these dienes in forming complex carbocyclic and heterocyclic scaffolds with high stereocontrol makes them valuable tools for synthetic chemists targeting a wide range of biologically active molecules. msu.edunih.gov

| Target Molecule | Key Reaction Involving the Silylated Diene | Significance |

|---|---|---|

| (±)-Shikimic Acid | Diels-Alder reaction of (1E,3E)-4-acetoxy-1-(trimethylsilyl)-1,3-butadiene. acs.org | Precursor to the antiviral drug oseltamivir. mdpi.comillinois.edu |

Computational and Advanced Spectroscopic Investigations of E 1 Trimethylsilyl 1,3 Butadiene and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of silylated butadienes. By calculating various molecular properties, researchers can gain a comprehensive understanding of how the trimethylsilyl (B98337) group influences the butadiene backbone.

Key electronic properties and reactivity descriptors that are typically examined include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity in chemical reactions, particularly cycloadditions. For conjugated systems like 1,3-butadiene (B125203), the introduction of a trimethylsilyl group can alter the energies and spatial distribution of these orbitals. For instance, studies on related nitro-substituted butadienes have shown that electron-withdrawing groups significantly lower both HOMO and LUMO energies. mdpi.commdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In the case of (1E,3E)-1,4-dinitro-1,3-butadiene, the HOMO-LUMO gap is calculated to be 4.40 eV. mdpi.com

Local Reactivity Descriptors (Fukui Functions and Parr Functions): These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For S-trans-1,3-butadiene, the electrophilic Parr function indicates that the terminal carbon atoms are the most electrophilic centers. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and delocalization of electron density within the molecule. This can reveal hyperconjugative interactions that contribute to the molecule's stability and conformational preferences. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting the sites of interaction with other reagents. nih.gov

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | Quantifies the global electrophilic nature of a molecule |

| Nucleophilicity Index (N) | A measure of the affinity of a species to donate electrons | Quantifies the global nucleophilic nature of a molecule |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving (E)-1-trimethylsilyl-1,3-butadiene. These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how reactions proceed.

Common applications of these calculations include:

Mapping Reaction Pathways: By calculating the energy of the system as the reactants evolve into products, a reaction pathway can be mapped out. This can reveal whether a reaction proceeds through a concerted or stepwise mechanism.

Locating Transition States: A transition state represents the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction rate. Various algorithms are employed to locate these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a key factor in predicting the feasibility and rate of a reaction under different conditions. For instance, the G3(MP2)//B3LYP method has been used to calculate activation energies for silylene additions to 1,3-butadiene. researchgate.net

Investigating Regio- and Stereoselectivity: In reactions where multiple products can be formed, quantum chemical calculations can predict the major product by comparing the activation energies of the different possible pathways. This has been applied to understand the regioselectivity of cycloaddition reactions involving silylated alkenes. mdpi.com

| Aspect | Description | Information Gained |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that represents the energy of a system as a function of its geometry | Provides a global view of all possible reaction pathways |

| Transition State (TS) | The highest energy point along the minimum energy path between reactants and products | Determines the activation energy and the rate-determining step |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur | Predicts the reaction rate and its temperature dependence |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products through the transition state | Confirms that a located transition state correctly connects the desired reactants and products |

Conformational Analysis and Energy Landscapes via Computational Methods

This compound can exist in different conformations due to rotation around the C-C single bond. Computational methods are essential for exploring the conformational landscape and identifying the most stable conformers.

Potential Energy Scans: By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy profile for bond rotation can be generated. This helps to identify energy minima (stable conformers) and energy maxima (rotational barriers).

Geometry Optimization: Starting from various initial geometries, computational methods can find the lowest energy structure for each conformer. This provides detailed information about bond lengths, bond angles, and dihedral angles of the stable conformations.

Relative Energies: The relative energies of the different conformers can be calculated to determine their populations at a given temperature. For many 1,3-dienes, the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance.

Advanced NMR Spectroscopic Studies for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR experiments provide detailed information about the connectivity, stereochemistry, and conformation of this compound and its derivatives.

2D NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of silylated butadienes. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduwalisongo.ac.id It is invaluable for tracing out the proton spin systems within the butadiene backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It provides a direct link between the proton and carbon skeletons of the molecule.

| Experiment | Correlation | Information Provided |

|---|---|---|

| COSY | ¹H - ¹H | Identifies coupled protons, revealing spin systems |

| HSQC | ¹H - ¹³C (one bond) | Connects protons to their directly attached carbons |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity between protons and carbons |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is essential for determining stereochemistry and conformational preferences.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are J-coupled. columbia.edu For small molecules, NOESY can be used to distinguish between different stereoisomers and to gain insights into the preferred conformation in solution.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE may be zero or difficult to observe. columbia.edu It provides the same type of through-space correlation information.

By analyzing the NOE/ROE correlations, it is possible to determine the relative orientation of substituents and the preferred conformation around single bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for functional group identification and conformational analysis.

High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for elucidating the structures of unknown compounds by providing highly accurate mass measurements. This precision allows for the determination of elemental compositions of molecular ions and their fragments, which is crucial for distinguishing between isobaric species and proposing plausible fragmentation pathways. researchgate.net In the context of this compound, HRMS, often coupled with techniques like gas chromatography (GC-MS), provides detailed insights into the molecule's behavior upon ionization. researchgate.net The fragmentation of organosilicon compounds, particularly those containing unsaturated hydrocarbon chains, is governed by established principles of mass spectrometry, including the stability of resulting cations and radicals. researchgate.netwikipedia.org

Upon electron ionization (EI), this compound forms a molecular ion (M•+). The subsequent fragmentation is directed by the presence of the trimethylsilyl (TMS) group and the conjugated diene system. The primary fragmentation pathways involve cleavages alpha to the silicon atom and within the butadiene chain.

One of the most characteristic fragmentation processes for trimethylsilyl compounds is the cleavage of a methyl group from the silicon atom. researchgate.net This results in the formation of a stable [M-15]⁺ ion, corresponding to the loss of a methyl radical (•CH₃). The positive charge is stabilized by the silicon atom.

Another significant fragmentation pathway involves the cleavage of the Si-C bond, leading to the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This ion is often observed as a prominent peak in the mass spectra of TMS-containing compounds and serves as a diagnostic marker. The corresponding neutral fragment would be the butadienyl radical.

Cleavage can also occur within the butadiene chain itself. The conjugated π-system can influence fragmentation patterns, potentially leading to rearrangements or the loss of smaller neutral molecules. ugto.mx For instance, a retro-Diels-Alder type fragmentation, common in cyclic systems, might be less favored here but related cleavages of the C-C bonds in the diene chain can occur. ugto.mx

Computational studies on related silylated radicals have shown that β-fragmentation can be a significant process, suggesting that cleavage at the bond beta to the initial radical site is a favorable pathway. researchgate.net The combination of these fragmentation rules allows for the systematic interpretation of the mass spectrum.

The detailed fragmentation pattern, elucidated through HRMS, provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.

Proposed Fragmentation Data for this compound

The following table summarizes the key proposed fragments for this compound based on general fragmentation principles of organosilicon compounds and conjugated dienes. The exact m/z values would be determined with high precision in an HRMS experiment.

| Proposed Fragment Ion | m/z (Nominal) | Chemical Formula | Proposed Fragmentation Pathway |

| Molecular Ion | 126 | [C₇H₁₄Si]⁺• | Ionization of the parent molecule |

| [M-CH₃]⁺ | 111 | [C₆H₁₁Si]⁺ | Loss of a methyl radical from the TMS group (α-cleavage) |

| [Si(CH₃)₃]⁺ | 73 | [C₃H₉Si]⁺ | Cleavage of the Si-C bond, formation of the trimethylsilyl cation |

| [M-C₂H₃]⁺ | 99 | [C₅H₁₁Si]⁺ | Loss of a vinyl radical from the butadiene chain |

| [C₄H₅]⁺ | 53 | [C₄H₅]⁺ | Formation of the butadienyl cation |

Polymerization Chemistry and Organosilicon Polymer Architectures Derived from E 1 Trimethylsilyl 1,3 Butadiene

The presence of the trimethylsilyl (B98337) group on the butadiene backbone significantly influences its polymerization behavior and the properties of the resulting organosilicon polymers. This section explores the various polymerization techniques employed to synthesize polymers from (E)-1-trimethylsilyl-1,3-butadiene and the resulting polymer architectures.

Emerging Research Frontiers and Future Perspectives for E 1 Trimethylsilyl 1,3 Butadiene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative and efficient catalytic systems is crucial for expanding the synthetic utility of (E)-1-trimethylsilyl-1,3-butadiene. rsc.org Research in this area aims to improve reaction rates, control stereochemistry, and enable new types of chemical transformations.

A significant area of development involves palladium-catalyzed reactions. For instance, novel palladium catalysts have enabled the [4+1] cycloaddition of silylboronic esters with 1,3-dienes to produce silacyclopent-3-enes in high yields. acs.org This reaction proceeds via the efficient transfer of a silylene moiety from the silylboronic ester to the diene and is applicable to a variety of substituted 1,3-dienes, including those with silyloxy groups. acs.org Further advancements in homogeneous catalysis, particularly with palladium-based systems, are expected to provide valuable chemicals through processes like selective dimerization and telomerization. rsc.orgresearchgate.net

Another key frontier is in polymerization catalysis. Neodymium-based Ziegler–Natta catalytic systems are used for the cis-1,4-polymerization of 1,3-butadiene (B125203). mdpi.com Theoretical studies have shown that the concentration of halide ions in these systems significantly influences the activity and cis-stereospecificity of the polymerization process. mdpi.com Applying such tailored catalytic systems to this compound could lead to the synthesis of novel silicon-containing polymers with precisely controlled microstructures. The stability and activity of these catalytic structures are often enhanced by a higher content of chlorine. mdpi.com

Additionally, bifunctional catalysts featuring both redox and acid sites are being explored. researchgate.net Tantalum-silica based zeolite catalysts (TaSiBEA), for example, have demonstrated high selectivity in related transformations. researchgate.net The application of such multifunctional heterogeneous catalysts to reactions involving this compound could offer advantages in terms of catalyst recovery and process efficiency.

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Reference |

| Palladium / Triarylphosphine | Telomerization | 1,3-Butadiene, Nucleophiles | Functionalized Octadienes | researchgate.net |

| Palladium Catalyst | [4+1] Cycloaddition | 1,3-Dienes, (Aminosilyl)boronic Esters | Silacyclopent-3-enes | acs.org |

| Neodymium-based Ziegler-Natta | cis-1,4-Polymerization | 1,3-Butadiene | cis-1,4-Polybutadiene | mdpi.com |

| TaSiBEA Zeolite | Dehydration/Condensation | Ethanol, Acetaldehyde | 1,3-Butadiene | researchgate.net |

Exploration of Photochemical and Electrochemical Reactivity

The study of photochemical and electrochemical reactions represents a promising frontier for discovering new synthetic pathways for silylated dienes. Photochemistry, in particular, offers methods for accessing excited-state reactivity that is not achievable through thermal means. rsc.org

The photochemical behavior of 1,3-butadiene itself is complex and can lead to various cyclization products. acs.org The introduction of substituents, such as a trimethylsilyl (B98337) group, is expected to significantly influence these reaction pathways. For example, studies on chloro-substituted butadienes have shown that the position of the substituent dictates the photochemical outcome, leading to either six-membered ring products or intramolecular [2+2] cycloadditions. By analogy, the bulky and electron-donating trimethylsilyl group on this compound could be leveraged to control the regioselectivity and stereoselectivity of photochemical cyclizations. Furthermore, theoretical studies have explored the concept of "dark photochemistry," where photochemical phenomena are induced chemically without light, which could open new avenues for research. rsc.org

The electrochemical reactivity of this compound is a largely unexplored area with significant potential. Electrosynthesis, which uses an electric current to drive chemical reactions, is recognized as a powerful and sustainable method in organic chemistry. vapourtec.com This technique involves the oxidation or reduction of organic molecules through the addition or removal of electrons, enabling unique transformations. vapourtec.com Applying electrochemical methods to this compound could facilitate novel cycloadditions, dimerizations, or functionalizations that are complementary to existing thermal and photochemical methods. This remains a fertile ground for future investigation.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic routes involving this compound into automated and continuous flow chemistry platforms is a key step toward making its applications more efficient, scalable, and safer. vapourtec.comrsc.org Flow chemistry offers substantial advantages over traditional batch processes, including superior control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. vapourtec.com

A prime example of the potential for this integration is the improvement of the Diels-Alder reaction using flow chemistry. rsc.org For the reaction between cyclopentadiene (B3395910) and methyl acrylate, a continuous microreactor process using a zeolite catalyst achieved high conversion (≥95%) and selectivity with a significantly higher throughput compared to batch processes. rsc.org This approach mitigates safety concerns related to potentially unstable and polymerization-prone dienes. rsc.org Given that the Diels-Alder reaction is a cornerstone of the chemistry of this compound, applying similar flow setups could lead to substantial improvements in the synthesis of complex cyclohexene (B86901) derivatives.

Furthermore, flow chemistry can be coupled with automation to create powerful high-throughput synthesis and optimization platforms. vapourtec.com Radical addition and cyclization reactions conducted under microflow conditions have been shown to experience drastically reduced reaction times, sometimes to under one minute. mdpi.com The implementation of this compound in such automated flow systems could accelerate the discovery of new reactions and facilitate the rapid production of libraries of complex molecules for screening purposes.

Comparison of Batch vs. Flow for Diels-Alder Reaction

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Reaction System | Stirred Tank Reactor | Packed Bed Microreactor | rsc.org |

| Catalyst | Heterogeneous (Zeolite) | Heterogeneous (Zeolite) | rsc.org |

| Conversion | Lower | ≥95% | rsc.org |

| Throughput | Lower | 14x higher production | rsc.org |

| Safety Profile | Concerns with unstable dienes | Enhanced safety | rsc.org |

Potential for Design of Advanced Organic Scaffolds and Polymer Precursors

This compound is an excellent starting material for the construction of complex organic scaffolds and as a monomer for advanced silicon-containing polymers. Its bifunctional nature as a diene and an organosilane allows for a diverse range of subsequent transformations.

In the design of advanced organic scaffolds, silylated dienes are particularly valuable in cycloaddition reactions. The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a powerful tool for forming substituted cyclohexene rings with a high degree of stereocontrol. wikipedia.orgnih.gov Silver-catalyzed silylene transfer reactions can produce highly substituted 2-silyloxy-1,3-dienes, which then participate in diastereoselective Diels-Alder reactions to build complex cyclohexenes. nih.gov These cyclic structures serve as core motifs in numerous natural products and pharmaceutically active compounds. wikipedia.org Similarly, related reagents like 2,3-bis[(trimethylsilyl)methyl]-1,3-butadiene are used to prepare polyfunctional derivatives and tetrahydropyran (B127337) rings, which are important structural units. researchgate.net

As a polymer precursor, this compound offers a pathway to novel silicon-containing polymers. Poly(silyl ether)s and polysiloxanes are two important classes of silicon-based polymers known for their thermal stability and unique material properties. mdpi.com The incorporation of the diene moiety allows for polymerization through methods like acyclic diene metathesis (ADMET) or Ziegler-Natta catalysis. mdpi.commdpi.com For instance, ADMET has been used to copolymerize dienes containing acyl silane (B1218182) groups to create polymers with silyl (B83357) functional groups in the backbone. mdpi.com Additionally, butadiene has been used to create bridged polymethylsiloxane materials for applications such as gas separation membranes. acs.org The polymerization of this compound could yield materials with tailored properties, combining the structural features of polybutadiene (B167195) with the characteristics of organosilicon polymers, making them promising candidates for advanced elastomers, coatings, or ceramic precursors. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-Trimethylsilyl-1,3-butadiene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves silylation of 1,3-butadiene derivatives. For example, trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene is synthesized via silyl ether formation under anhydrous conditions to prevent hydrolysis . Optimization includes controlling stoichiometry (e.g., using trimethylsilyl chloride as a silylating agent) and reaction temperature (0–25°C). Yield improvements are achieved via inert atmospheres (argon/nitrogen) and catalytic bases like triethylamine. Purification via fractional distillation or column chromatography is critical to isolate the (E)-isomer .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : H NMR shows vinyl proton splitting (δ 5.2–6.0 ppm) and trimethylsilyl (TMS) signals (δ 0.1–0.3 ppm). C NMR confirms silyl group attachment (C-Si at δ 0–5 ppm) and conjugated diene carbons (δ 120–130 ppm) .

- GC-MS : Molecular ion peaks at m/z 172 (CHOSi) with fragmentation patterns indicating loss of TMS (m/z 73) .

Q. What handling precautions are essential for this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the silyl group. Use Schlenk lines for transfers .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties. Monitor air quality with gas sensors .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity in Diels-Alder reactions?

- Methodological Answer : The electron-donating TMS group increases electron density in the diene, enhancing reactivity toward electron-deficient dienophiles. Computational studies (DFT) show that steric effects from the TMS group favor endo transition states. Experimental validation involves comparing reaction rates and regiochemistry with/without the silyl group using H NMR and X-ray crystallography .

Q. What computational methods predict the stability of (E)- vs. (Z)-isomers?

- Methodological Answer :

- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level reveals (E)-isomer stability due to reduced steric hindrance. Gibbs free energy differences (ΔG) quantify thermodynamic preference .

- Molecular Dynamics : Simulate isomerization barriers under thermal conditions (e.g., 25–100°C) to correlate with experimental GC retention times .

Q. How can contradictions in reported reaction yields be resolved?

- Methodological Answer :

- Variable Control : Document reaction parameters (temperature, solvent purity, catalyst loading). For example, trace moisture reduces yields by 20–40% in silylation reactions .

- Analytical Cross-Validation : Use multiple techniques (GC-MS, H NMR) to quantify product ratios. Discrepancies may arise from unaccounted byproducts (e.g., hydrolysis derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.